
5-nitro-1H-indole-3-sulfonyl chloride
Overview
Description
5-nitro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S . It has a molecular weight of 260.65 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The molecule also contains a sulfonyl chloride group attached to the indole ring .Physical And Chemical Properties Analysis
This compound has a melting point of 189-190 °C . Its predicted boiling point is 494.9±25.0 °C, and its predicted density is 1.733±0.06 g/cm3 .Scientific Research Applications
Synthetic Chemistry and Methodology Development
"5-nitro-1H-indole-3-sulfonyl chloride" has been utilized as a pivotal intermediate in synthetic chemistry for the creation of various indole derivatives. For instance, it serves as a precursor in the synthesis of 3-(2-nitroalkyl) indoles, demonstrating its utility in enabling the efficient transformation of sulfonyl indoles into vinylogous imino derivatives under basic conditions, leading to nitro indoles with good yields. This process highlights an effective alternative to classical methods for conjugate addition of indoles to nitroalkenes (Palmieri, Petrini, & Torregiani, 2007).
Material Science and Nonlinear Optical Materials
In material science, "this compound" is employed in the development of novel materials, including the creation of nonlinear optical polyphosphazenes. These materials, which feature sulfonyl-based chromophores, showcase the compound's role in enabling the synthesis of polyphosphazenes with aniline or indole groups as side chains. Such materials exhibit good solubility, thermal stability, and improved optical properties, offering insights into the structure-activity relationships of nonlinear optical materials (Li, Huang, Hua, Qin, Yang, & Ye, 2004).
Drug Development and Biological Studies
In the domain of drug development and biological studies, derivatives of "this compound" have been synthesized and evaluated for their potential biological activities. For example, indole-based-sulfonamide derivatives have been investigated for their electrochemical properties to understand structure-activity relationships, shedding light on the potential biological significance of these compounds (Ibrahim, Taha, Almandil, Kawde, & Nawaz, 2020).
Advanced Synthetic Applications
Further demonstrating the versatility of "this compound," it has been involved in advanced synthetic applications such as the synthesis of sulfonamide derivatives directly from nitroarenes and thiols. This innovative approach provides an atom- and redox-economical method for forming sulfonamides, showcasing the compound's role in facilitating novel synthetic pathways (Bao, Zou, Mou, Jin, Ren, & Chi, 2022).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 5-nitro-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
aureus by damaging their membranes .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that indole derivatives can have a wide range of effects, depending on their specific biological activities .
properties
IUPAC Name |
5-nitro-1H-indole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKGKKNGEOHQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2597932.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)
![1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2597934.png)
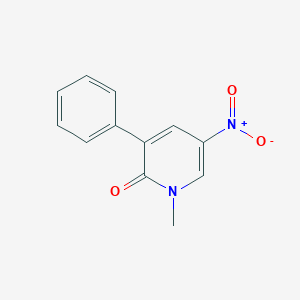

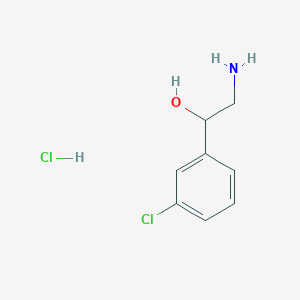
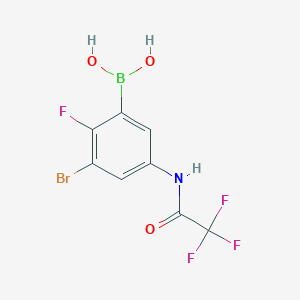
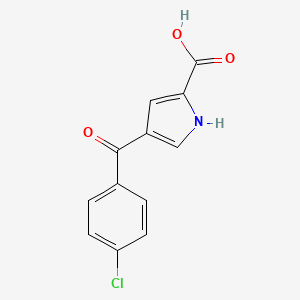

![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2597950.png)
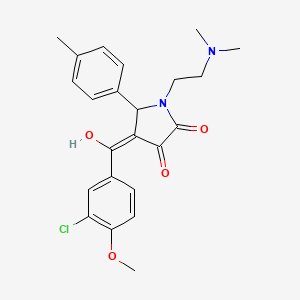
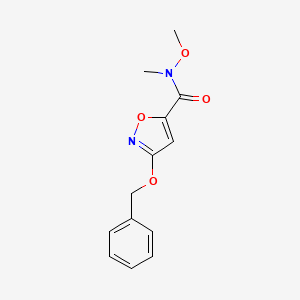
![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)
![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)